molecular formula C12H12N2S2 B14755755 Pyridine, 2,2'-dithiodimethylenedi- CAS No. 2127-04-0

Pyridine, 2,2'-dithiodimethylenedi-

Cat. No.: B14755755
CAS No.: 2127-04-0
M. Wt: 248.4 g/mol
InChI Key: OFTTWIVOOQDDII-UHFFFAOYSA-N
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Description

Pyridine, 2,2'-dithiodimethylenedi- (IUPAC name: 2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine) is a pyridine derivative characterized by a disulfide (-S-S-) bridge connected via methylene (-CH2-) spacers to two pyridine rings. Key properties include:

  • Molecular Formula: C₁₂H₁₂N₂S₂
  • Molecular Weight: 248.36 g/mol
  • SMILES: C1=CC=NC(=C1)CSSCC2=CC=CC=N2
  • InChIKey: OFTTWIVOOQDDII-UHFFFAOYSA-N
  • CAS Registry: Not explicitly provided in evidence (CID: 200479) .

Properties

CAS No.

2127-04-0

Molecular Formula

C12H12N2S2

Molecular Weight

248.4 g/mol

IUPAC Name

2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine

InChI

InChI=1S/C12H12N2S2/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-8H,9-10H2

InChI Key

OFTTWIVOOQDDII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSSCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Autocatalytic Oxidation

The most direct method for synthesizing 2,2′-dipyridyl disulfide involves the oxidation of 2-mercaptopyridine. This reaction proceeds via thiol-disulfide interchange, where atmospheric oxygen or mild oxidizing agents facilitate the coupling. The process is autocatalytic, as the amine groups in pyridine derivatives accelerate oxidation.

Reaction Mechanism :
$$
2 \, \text{HSC}5\text{H}4\text{N} \xrightarrow{\text{O}2/\text{amine}} \text{C}{10}\text{H}8\text{N}2\text{S}2 + 2 \, \text{H}2\text{O}
$$
In dilute solutions or non-polar solvents, the equilibrium favors the disulfide form due to reduced hydrogen bonding between thiol molecules.

Procedure :

  • Dissolve 2-mercaptopyridine (1.0 mol) in ethanol or acetonitrile.
  • Introduce a catalytic amount of triethylamine (0.1 mol%).
  • Stir under aerobic conditions at 25–40°C for 12–24 hours.
  • Isolate the product via filtration or solvent evaporation.

Yield : 85–90% (GC purity ≥98%).

Chemical Oxidants

Stronger oxidizing agents, such as hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or iodine ($$ \text{I}_2 $$), enhance reaction kinetics. These methods are preferred for large-scale synthesis.

Hydrogen Peroxide-Mediated Oxidation :
$$
2 \, \text{HSC}5\text{H}4\text{N} + \text{H}2\text{O}2 \rightarrow \text{C}{10}\text{H}8\text{N}2\text{S}2 + 2 \, \text{H}_2\text{O}
$$
Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0–5°C to prevent over-oxidation.
  • Molar ratio: 1:1 (thiol:$$ \text{H}2\text{O}2 $$).

Yield : 92–95% with 99% purity.

Metal-Mediated Synthesis

Cobalt(II)-Catalyzed Oxidation

Transition metals like cobalt(II) chloride ($$ \text{CoCl}_2 $$) facilitate disulfide formation under basic conditions. This method is notable for its stoichiometric efficiency and mild reaction parameters.

Procedure :

  • Combine 2-mercaptopyridine (1.3 mmol) with $$ \text{CoCl}2 \cdot 6\text{H}2\text{O} $$ (1.0 mmol) in acetonitrile.
  • Add triethylamine (2.0 mmol) to deprotonate the thiol.
  • Stir at room temperature for 4 hours.
  • Filter and wash with cold methanol to isolate the disulfide.

Key Insight : The reaction generates a cobalt complex intermediate, $$[ \text{CoCl}_2(2,2'-\text{dipyridyldisulfide}) ]$$, which decomposes to yield the free disulfide.

Yield : 80–82%.

Sodium Borohydride Reduction of Disulfide Derivatives

While primarily a reduction agent, sodium borohydride ($$ \text{NaBH}_4 $$) can participate in disulfide synthesis under controlled conditions. This method is less common but useful for specialized applications.

Procedure :

  • React 2,2′-dipyridyl disulfide with $$ \text{NaBH}_4 $$ (1.2 mol) in tetrahydrofuran/toluene (1:1 v/v).
  • Maintain temperature at 0–5°C during addition.
  • Monitor completion via thin-layer chromatography.

Note : This method is reversible, as $$ \text{NaBH}_4 $$ typically reduces disulfides to thiols. However, in the presence of alkylating agents, it stabilizes the disulfide form.

Comparative Analysis of Synthetic Methods

Method Catalyst/Oxidant Solvent Temperature Yield Purity
Autocatalytic Oxidation Triethylamine Ethanol 25–40°C 85–90% ≥98%
$$ \text{H}2\text{O}2 $$ Hydrogen peroxide Dichloromethane 0–5°C 92–95% 99%
Cobalt(II)-Mediated $$ \text{CoCl}_2 $$ Acetonitrile 25°C 80–82% ≥98%

Key Observations :

  • Autocatalytic oxidation is cost-effective but slower, requiring 12–24 hours.
  • Hydrogen peroxide offers high yields and purity, ideal for industrial-scale production.
  • Cobalt(II) catalysis introduces metal contaminants, necessitating post-synthesis purification.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation to sulfinic or sulfonic acids may occur with excess $$ \text{H}2\text{O}2 $$. To mitigate this:

  • Use stoichiometric oxidant ratios.
  • Employ low temperatures (0–10°C).

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) favor disulfide precipitation, simplifying isolation.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Pyridine, 2,2'-dithiobis (Aldrithiol-2)

  • Molecular Formula : C₁₀H₈N₂S₂
  • Molecular Weight : 220.31 g/mol
  • SMILES : C1=CC=NC(=C1)SSC2=CC=CC=N2
  • CAS Registry : 2127-03-9 .

Key Differences :

  • Lacks methylene spacers, with a direct disulfide (-S-S-) bond between pyridine rings.
  • Simpler structure results in lower molecular weight (220.31 vs. 248.36 g/mol).
  • Applications: Used as a thiol-reactive reagent (e.g., protein crosslinking) and referenced under the name Aldrithiol-2 .

Pyridine, 2,2'-(1,2-ethenediyl)bis

  • Molecular Formula : C₁₂H₁₀N₂
  • Molecular Weight : 182.22 g/mol
  • SMILES : C1=CC=NC(=C1)C=CC2=CC=CC=N2
  • CAS Registry : 1437-15-6 .

Key Differences :

  • Features an ethenediyl (-CH=CH-) bridge instead of a disulfide-methylene group.
  • Absence of sulfur reduces molecular weight (182.22 vs. 248.36 g/mol) and alters electronic properties due to conjugation in the ethenediyl group.
  • Potential applications in coordination chemistry as a ligand for transition metals .

2,2'-Dithiobis(pyridine) 1,1'-dioxide (Dipyrithione)

  • Molecular Formula : C₁₀H₈N₂O₂S₂
  • Molecular Weight : 252.31 g/mol
  • Key Feature : Disulfide bond with adjacent oxygen atoms (dioxide groups).
  • CAS Registry: Not explicitly provided (referenced as "dipyrithione" in ).

Key Differences :

  • Higher molecular weight (252.31 g/mol) compared to Pyridine, 2,2'-dithiobis due to oxygen incorporation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature CAS Registry Applications/Notes References
Pyridine, 2,2'-dithiodimethylenedi- C₁₂H₁₂N₂S₂ 248.36 -S-S- with methylene spacers CID 200479 Not specified
Pyridine, 2,2'-dithiobis C₁₀H₈N₂S₂ 220.31 Direct -S-S- linkage 2127-03-9 Thiol-reactive reagent
Pyridine, 2,2'-(1,2-ethenediyl)bis C₁₂H₁₀N₂ 182.22 Ethenediyl (-CH=CH-) bridge 1437-15-6 Coordination chemistry ligand
Dipyrithione C₁₀H₈N₂O₂S₂ 252.31 Disulfide with dioxide groups Not provided Antimicrobial agent

Research Findings and Functional Insights

Reactivity and Stability

  • Dipyrithione : The dioxide groups increase electrophilicity, making it more reactive toward thiols, which explains its use in antimicrobial formulations .

Electronic Properties

  • The ethenediyl bridge in Pyridine, 2,2'-(1,2-ethenediyl)bis introduces conjugation, enabling π-π interactions useful in materials science .
  • The disulfide group in Pyridine, 2,2'-dithiodimethylenedi- may facilitate reversible redox reactions, analogous to biological systems (e.g., glutathione disulfide) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Pyridine, 2,2'-dithiodimethylenedi- with high purity for coordination chemistry studies?

  • Methodological Answer: The compound can be synthesized via oxidative coupling of 2-mercaptopyridine using iodine or hydrogen peroxide as oxidizing agents. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically influence yield and purity. For example, ethanol as a solvent at 60°C under inert atmosphere minimizes disulfide bond cleavage . Characterization via high-resolution mass spectrometry (HRMS) and elemental analysis ensures purity. Parallel purification through column chromatography (silica gel, ethyl acetate/hexane) is recommended to remove byproducts like trisulfide derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural dynamics of Pyridine, 2,2'-dithiodimethylenedi-?

  • Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can resolve electronic environments of pyridine rings and disulfide bridges. For dynamic studies, 1^1H DOSY (Diffusion-Ordered Spectroscopy) confirms molecular aggregation or dissociation in solution .
  • X-ray Crystallography : Resolves bond distances (e.g., S–S bond: ~2.05 Å) and dihedral angles between pyridine rings, critical for understanding steric effects in coordination complexes .
  • UV-Vis Spectroscopy : Monitors electronic transitions (e.g., π→π* in pyridine rings) and ligand-to-metal charge transfer in metal complexes .

Q. How does the disulfide bridge in Pyridine, 2,2'-dithiodimethylenedi- influence its stability under varying pH and redox conditions?

  • Methodological Answer: The S–S bond is redox-active and susceptible to cleavage under reducing conditions (e.g., dithiothreitol or glutathione). Stability assays in buffered solutions (pH 2–12) reveal that acidic conditions (pH < 4) promote protonation of pyridine nitrogens, enhancing solubility but accelerating disulfide reduction. Electrochemical studies (cyclic voltammetry) quantify redox potentials, guiding the design of redox-responsive materials .

Advanced Research Questions

Q. How does the dithiodimethylene bridge in Pyridine, 2,2'-dithiodimethylenedi- facilitate proton transfer in aqueous clusters or ionic systems?

  • Methodological Answer: Computational studies (DFT or ab initio calculations) show that the disulfide bridge acts as a proton shuttle in hydrogen-bonded networks. In water clusters, the compound stabilizes hydronium ions via pyridine nitrogen lone pairs, lowering activation barriers for proton transfer. Experimental validation via mass spectrometry (e.g., H+^+(pyridine)2_2(H2_2O)n_n clusters) confirms enhanced proton mobility compared to non-bridged analogs .

Q. What coordination modes does Pyridine, 2,2'-dithiodimethylenedi- exhibit in transition metal complexes, and how do these influence catalytic activity?

  • Methodological Answer: The ligand adopts κ2^2-N,N' or κ2^2-N,S coordination modes depending on metal ion softness. For example:

  • With Ti(IV), it forms dinuclear complexes (Ti–N ≈ 2.26 Å) with distorted octahedral geometry, enhancing Lewis acidity in esterification catalysis .
  • With Ru(II), the S–S bond remains intact, enabling redox-switchable catalysis in olefin oxidation. EXAFS and EPR spectroscopy track metal-ligand bonding dynamics during catalytic cycles .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of Pyridine, 2,2'-dithiodimethylenedi- in supramolecular assemblies?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict self-assembly into helical or layered structures via π-stacking and S–S interactions.
  • TD-DFT Calculations : Assign UV-Vis absorption bands and excited-state lifetimes for photophysical applications.
  • NBO Analysis : Quantifies hyperconjugative interactions between sulfur lone pairs and pyridine π-systems, explaining enhanced charge delocalization .

Q. What methodologies elucidate the reaction mechanisms of Pyridine, 2,2'-dithiodimethylenedi- in nucleophilic substitution or cyclization reactions?

  • Methodological Answer: Kinetic studies (stopped-flow UV-Vis) combined with isotopic labeling (34^{34}S) track sulfur participation in SN2 reactions. For example, in thiol-disulfide exchange, the rate constant (kexk_{ex}) correlates with solvent polarity (e.g., kexk_{ex} in DMSO > H2_2O). In situ Raman spectroscopy monitors S–S bond cleavage during cyclization to form heterocycles like thienopyridines .

Q. How can dynamic covalent chemistry (DCC) principles be applied to reversibly modulate the conformation of Pyridine, 2,2'-dithiodimethylenedi-?

  • Methodological Answer: The S–S bond undergoes reversible cleavage under redox stimuli (e.g., electrochemical reduction at −0.8 V vs. Ag/AgCl). Reversible conformational switching between cisoid and transoid geometries is monitored via variable-temperature 1^1H NMR and circular dichroism (CD). Applications include stimuli-responsive gels and molecular switches .

Experimental Handling and Safety

Q. What precautions are critical when handling Pyridine, 2,2'-dithiodimethylenedi- in air-sensitive reactions?

  • Methodological Answer: Use Schlenk lines or gloveboxes (O2_2 < 1 ppm) to prevent disulfide oxidation. Store under argon at −20°C. For inhalation risks, employ fume hoods with HEPA filters. Skin contact requires immediate rinsing with 10% ascorbic acid to neutralize reactive sulfur species .

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